N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-28-19-5-3-2-4-17(19)18-14-30-21(22-18)23-20(25)15-6-8-16(9-7-15)31(26,27)24-10-12-29-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVORXUOKJQMLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.
Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of morpholine, which can be achieved using sulfonyl chlorides in the presence of a base like pyridine.
Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Thiazole Derivatives with Morpholine Sulfonyl Benzamide
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl group in the target compound may enhance π-π stacking or hydrogen bonding compared to bulky tert-butyl or electron-neutral dimethyl groups .
- Solubility : Morpholine sulfonyl groups improve aqueous solubility, but hydrophobic substituents (e.g., tert-butyl) counteract this effect .
Sulfonamide Variants
Key Observations:
Pharmacological Context from Related Compounds
- Dopamine Receptor Ligands: WC-10 (4-(dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide) shares a 2-methoxyphenyl motif and exhibits high D3 receptor affinity (Kd = 1.6 nM). This suggests that the target compound’s methoxy group may similarly enhance receptor interactions .
- COX/LOX Inhibitors: Thiazoles with 4-hydroxy-3-methoxyphenyl substituents (e.g., compound 6a) show dual COX-1/COX-2 inhibition (IC50 ~9–11 µM).
Biological Activity
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound combines a thiazole moiety with a morpholine ring and a sulfonamide group, contributing to its potential therapeutic effects.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₅N₃O₂S
- Molecular Weight : 276.35 g/mol
- CAS Number : 521318-88-7
The compound's structure features a thiazole ring substituted with a methoxyphenyl group, enhancing its solubility and bioavailability compared to similar compounds lacking the morpholine component.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231, with a notable increase in annexin V-FITC positive cells, indicating late-stage apoptosis. The compound's effectiveness was quantified by a 22-fold increase in apoptotic cells compared to control groups .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities, particularly against carbonic anhydrases (CAs). It demonstrated potent inhibition against CA IX with an IC50 value ranging from 10.93 to 25.06 nM, indicating strong selectivity over CA II (IC50 values of 1.55 to 3.92 μM) . This selective inhibition suggests potential applications in treating conditions where CA IX is implicated, such as certain cancers.
Antibacterial and Antifungal Activities
In addition to its anticancer effects, this compound has shown promising antibacterial activity. In vitro studies reported significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The compound exhibited an antibacterial activity percentage of up to 80.69% at a concentration of 50 μg/mL . Moreover, it has been evaluated for antifungal properties, although specific results are less documented.
The biological activity of this compound can be attributed to its ability to interact with various biological targets through multiple mechanisms:
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells.
- Enzyme Inhibition : By inhibiting carbonic anhydrases, it affects tumor growth and bacterial viability.
- Cellular Uptake : Studies using HPLC methods have shown effective cellular uptake in cancer cell lines, enhancing its therapeutic potential .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison can be made with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(4-Methoxyphenyl)-1,3-thiazole | Thiazole ring with methoxy substitution | Antimicrobial | Lacks morpholine; simpler structure |
| 5-(4-Methoxyphenyl)thiazole | Additional phenyl group | Anticancer | Lacks morpholine; different substitution pattern |
| N-[4-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine | Methyl substitution on thiazole | Antifungal | Different substitution pattern affecting activity |
The presence of the morpholine ring in the target compound enhances its solubility and bioavailability compared to similar compounds without this feature .
Case Studies and Research Findings
Several research studies have documented the biological activity of this compound:
- Apoptosis Induction Study : A study highlighted that the compound significantly increased apoptotic markers in MDA-MB-231 cells compared to controls .
- Enzyme Inhibition Research : Another study focused on the selectivity of the compound towards carbonic anhydrases, showcasing its potential as a therapeutic agent against tumors expressing CA IX .
- Antibacterial Screening : A comprehensive evaluation of antibacterial activities demonstrated effective inhibition against multiple strains of bacteria, reinforcing its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
